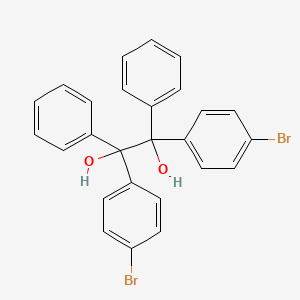
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethane backbone with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol can be synthesized through a multi-step process involving the selective hydrogenation of a tolane precursor. The key steps include:
Synthesis of the Tolane Precursor: The tolane precursor is synthesized by coupling 4-bromobenzaldehyde with phenylacetylene under Sonogashira coupling conditions.
Selective Hydrogenation: The tolane precursor is selectively hydrogenated using a palladium catalyst to yield 1,2-bis(4-bromophenyl)ethane.
Hydroxylation: The final step involves the hydroxylation of 1,2-bis(4-bromophenyl)ethane to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl groups can be reduced to phenyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: Formation of 1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-dione.
Reduction: Formation of 1,2-diphenylethane-1,2-diol.
Substitution: Formation of 1,2-bis(4-substituted phenyl)-1,2-diphenylethane-1,2-diol.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as molecular electronics and photonic devices.
Wirkmechanismus
The mechanism of
Eigenschaften
CAS-Nummer |
5472-32-2 |
|---|---|
Molekularformel |
C26H20Br2O2 |
Molekulargewicht |
524.2 g/mol |
IUPAC-Name |
1,2-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C26H20Br2O2/c27-23-15-11-21(12-16-23)25(29,19-7-3-1-4-8-19)26(30,20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18,29-30H |
InChI-Schlüssel |
LEJPPPIIEHGEFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




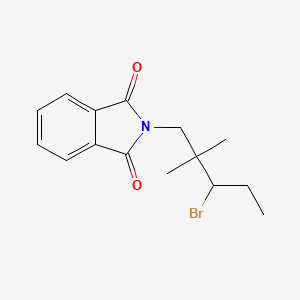

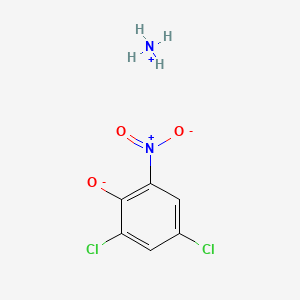
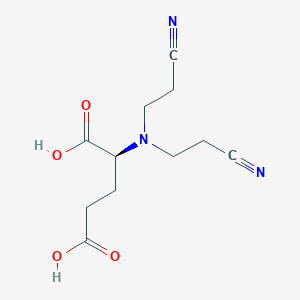
![Bicyclo[4.2.2]deca-2,4,9-triene-7,7,8,8-tetracarbonitrile](/img/structure/B14731936.png)
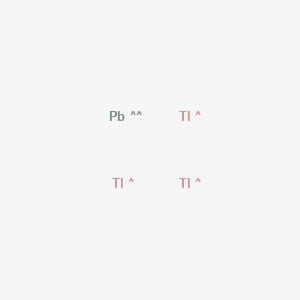

![[(Dibutylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B14731942.png)
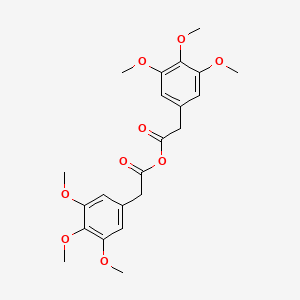
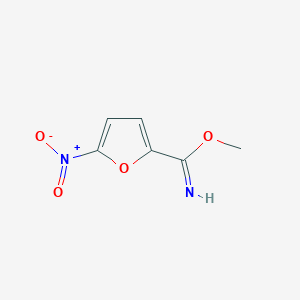
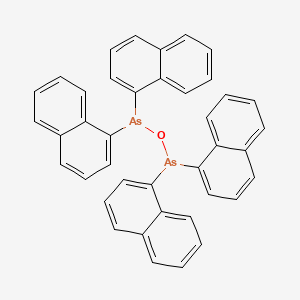
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
